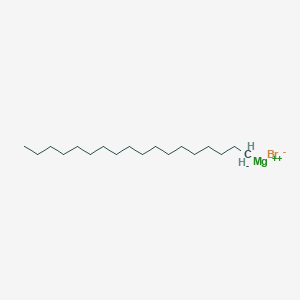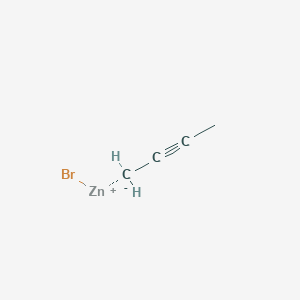
But-2-ynylzinc bromide, 0.50 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-ynylzinc bromide, 0.50 M in THF is an organometallic compound that is used as a reagent in organic synthesis. It is a bromide salt of but-2-ynylzinc, which is a zinc compound with a but-2-ynyl ligand. It is a colorless, flammable liquid that is soluble in organic solvents such as THF, and its properties make it a useful reagent in a variety of organic synthesis reactions. But-2-ynylzinc bromide has been used in the synthesis of a wide range of organic compounds, including pharmaceuticals, fine chemicals, and natural products.50 M in THF.
Applications De Recherche Scientifique
But-2-ynylzinc bromide, 0.50 M in THF is used in a variety of scientific research applications. It has been used in the synthesis of a wide range of organic compounds, including pharmaceuticals, fine chemicals, and natural products. It has also been used in the synthesis of organometallic compounds, such as Grignard reagents, as well as in the synthesis of organosilicon compounds. In addition, but-2-ynylzinc bromide has been used in the synthesis of polymers and in the synthesis of organometallic catalysts.
Mécanisme D'action
But-2-ynylzinc bromide, 0.50 M in THF is used as a reagent in organic synthesis reactions. The mechanism of action of this reagent is based on the formation of a zinc-carbon bond between the but-2-ynyl group and the zinc atom. This bond is formed through a coordination reaction between the bromide anion and the zinc atom, which results in the formation of a zinc-carbon bond. This bond is then used to form a variety of organic compounds.
Biochemical and Physiological Effects
But-2-ynylzinc bromide, 0.50 M in THF is a reagent used in organic synthesis and is not intended for human or animal consumption. As such, it is not known to have any biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
But-2-ynylzinc bromide, 0.50 M in THF is a useful reagent for organic synthesis due to its low cost and its compatibility with a variety of organic solvents. It is also relatively easy to handle and is relatively stable in air. However, it is flammable and should be handled with care. In addition, it is not soluble in water and should not be used in aqueous solutions.
Orientations Futures
But-2-ynylzinc bromide, 0.50 M in THF has a wide range of applications in organic synthesis and has been used in the synthesis of a variety of organic compounds. In the future, it may be used in the synthesis of more complex organic compounds, such as pharmaceuticals and fine chemicals. In addition, it may be used in the synthesis of organometallic catalysts and polymers. It may also be used in the synthesis of organosilicon compounds and in the development of new methods for organic synthesis. Finally, it may be used in the development of new materials with novel properties.
Méthodes De Synthèse
But-2-ynylzinc bromide, 0.50 M in THF is synthesized by reacting but-2-ynylmagnesium bromide with zinc bromide in THF. The reaction is carried out at 0°C and the product is isolated by distillation. The reaction is typically carried out in a two-necked round-bottomed flask equipped with a condenser, a thermometer, and a stirrer. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon. The reaction is typically complete within 30 minutes and the product can be isolated by distillation.
Propriétés
IUPAC Name |
bromozinc(1+);but-2-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5.BrH.Zn/c1-3-4-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUJULWYHMDXMK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#C[CH2-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
But-2-ynylzinc bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

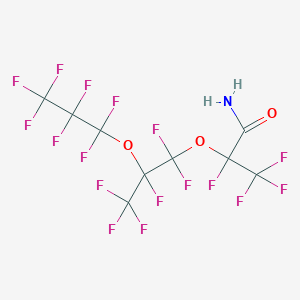


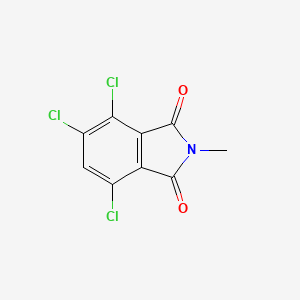


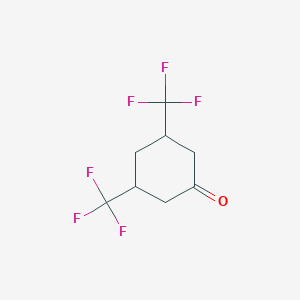
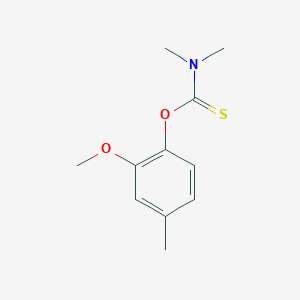
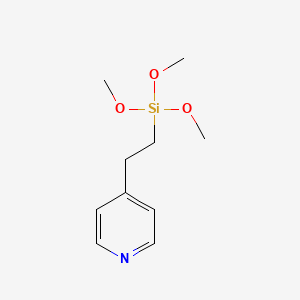
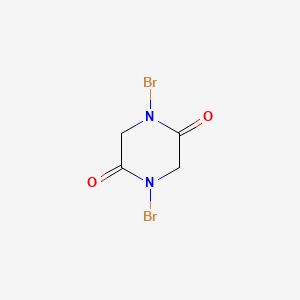
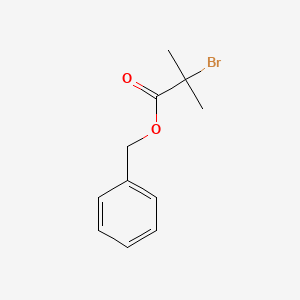
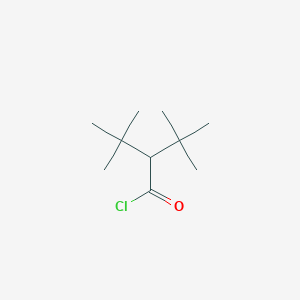
![4,4-Dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,3,5-trione](/img/structure/B6307698.png)
